molecular formula C10H12ClF3N2 B2888280 4-Methyl-6-(trifluoromethyl)-2,3-dihydro-1H-quinoxaline;hydrochloride CAS No. 2344678-92-6

4-Methyl-6-(trifluoromethyl)-2,3-dihydro-1H-quinoxaline;hydrochloride

Cat. No. B2888280
CAS RN: 2344678-92-6
M. Wt: 252.67
InChI Key: LEWXHODXRIOBFO-UHFFFAOYSA-N
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Description

The compound “4-Methyl-6-(trifluoromethyl)-2,3-dihydro-1H-quinoxaline;hydrochloride” is a chemical compound with the linear formula C7 H8 F3 N3 . Cl H . It is a solid substance .

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed new methods for synthesizing quinoxaline derivatives, demonstrating the versatility of quinoxaline chemistry. For instance, Kurasawa et al. (1996) reported a method for synthesizing 4H-1,3,4-thiadiazino[5,6-b]quinoxalines through the reaction of 6-chloro-2-[1-methyl-2-(memylthiocarbamoyl)hydrazino]quinoxaline with acetic anhydride or trifluoroacetic anhydride, leading to various derivatives with potential pharmacological applications Kurasawa et al., 1996.

Antimicrobial and Antituberculosis Activities

Quinoxaline derivatives have shown promise in antimicrobial and antituberculosis studies. A study by Jaso et al. (2005) synthesized and evaluated 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives for their in vitro antituberculosis activity. They found that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, highlighting the potential of quinoxaline derivatives as antituberculosis agents Jaso et al., 2005.

Anti-inflammatory and Antimalarial Properties

Quinoxaline derivatives have also been explored for their anti-inflammatory and antimalarial properties. Smits et al. (2008) identified 2-(4-methyl-piperazin-1-yl)-quinoxaline as a new lead structure for H4 receptor ligands with significant anti-inflammatory properties in vivo Smits et al., 2008. Additionally, Görlitzer et al. (2006) synthesized derivatives with high in vitro antimalarial activity, indicating the potential of quinoxaline compounds in treating malaria Görlitzer et al., 2006.

Optical and Morphological Studies

Quinoxaline derivatives have unique optical properties, as demonstrated by Rajalakshmi and Palanisami (2020), who synthesized Y-shaped tri-fluoromethyl substituted quinoxaline derivatives. Their study revealed insights into the compounds' absorption, emission, quantum yield, and aggregation-induced emission (AIE) properties, suggesting potential applications in material science Rajalakshmi & Palanisami, 2020.

properties

IUPAC Name

4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-quinoxaline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2.ClH/c1-15-5-4-14-8-3-2-7(6-9(8)15)10(11,12)13;/h2-3,6,14H,4-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWXHODXRIOBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C1C=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-(trifluoromethyl)-2,3-dihydro-1H-quinoxaline;hydrochloride

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